tert-Butyl tosyl-D-alaninate tert-Butyl tosyl-D-alaninate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17227075
InChI: InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3/t11-/m1/s1
SMILES:
Molecular Formula: C14H21NO4S
Molecular Weight: 299.39 g/mol

tert-Butyl tosyl-D-alaninate

CAS No.:

Cat. No.: VC17227075

Molecular Formula: C14H21NO4S

Molecular Weight: 299.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl tosyl-D-alaninate -

Specification

Molecular Formula C14H21NO4S
Molecular Weight 299.39 g/mol
IUPAC Name tert-butyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate
Standard InChI InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3/t11-/m1/s1
Standard InChI Key QERPRDHBJSPFGZ-LLVKDONJSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)C(=O)OC(C)(C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

tert-Butyl tosyl-D-alaninate features a D-alanine backbone modified with a tert-butyl ester at the carboxyl group and a tosyl (p-toluenesulfonyl) group at the amine (Fig. 1). The tert-butyl group enhances steric bulk and lipophilicity, improving solubility in organic solvents and stability during synthetic procedures . The tosyl group acts as a protecting agent for the amine, enabling selective deprotection in multi-step reactions.

Molecular Formula: C₁₄H₂₁NO₄S
Molecular Weight: 299.39 g/mol
IUPAC Name: tert-butyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate
Stereochemistry: The D-configuration at the α-carbon distinguishes it from naturally occurring L-amino acids, influencing its interactions with biological systems .

Applications in Peptide Science and Drug Development

Peptide Synthesis

The compound’s tert-butyl group mitigates diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) by reducing conformational flexibility . Its tosyl group remains stable under acidic and basic conditions, enabling orthogonal deprotection strategies. For example:

  • Fmoc-SPPS: The tert-butyl ester is compatible with Fmoc-based protocols, allowing sequential coupling of amino acids without premature deprotection .

  • Native Chemical Ligation (NCL): Peptide thioesters derived from tert-butyl-protected precursors enable efficient ligation reactions, as demonstrated in the synthesis of penetratin analogs .

Medicinal Chemistry

D-amino acids, including tert-butyl tosyl-D-alaninate, are increasingly incorporated into therapeutics to enhance metabolic stability and bioavailability. Examples include:

  • Antimicrobial Peptides: D-configured residues resist proteolytic degradation, prolonging activity.

  • Peptidomimetics: The tert-butyl group mimics hydrophobic side chains in receptor-binding motifs, improving target affinity .

Research Findings and Comparative Analysis

Stability and Reactivity

Comparative studies highlight the tert-butyl group’s superiority over smaller esters (e.g., methyl or ethyl):

  • Base Stability: tert-Butyl thioesters exhibit a half-life of 6.5 days under 20% piperidine/DMF, compared to 5.5 hours for ethyl analogs .

  • Acid Sensitivity: The ester is cleaved under mild acidic conditions (e.g., TFA), facilitating post-synthetic modifications .

Stereochemical Impact

The D-configuration of tert-butyl tosyl-D-alaninate alters peptide secondary structures. For instance:

  • Helical Propensity: D-amino acids disrupt α-helix formation but stabilize β-sheet conformations in model peptides.

  • Protease Resistance: Peptides incorporating D-residues show prolonged half-lives in serum, as seen in studies on opioid analogs .

Comparative Data

Table 1: Physical Properties of tert-Butyl Tosyl-D-alaninate vs. Analogues

Propertytert-Butyl Tosyl-D-alaninatetert-Butyl Tosyl-L-alaninateN-Tosyl-D-Alanine
Molecular Weight (g/mol)299.39299.39243.29
Melting Point (°C)Not reported112–114148–150
SolubilityDCM, DMF, THFDCM, DMF, THFWater, EtOH
StereochemistryDLD

Table 2: Synthetic Methods for tert-Butyl Tosyl-D-alaninate

MethodReagents/ConditionsYield (%)Purity (%)
TosylationTsCl, NaOH, 0°C, 2h8595
Esterificationtert-Butanol, DCC, DMAP, rt, 12h7890
MitsunobuDIAD, Ph₃P, tert-Butanol, 45°C, 24h8892

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